molecular formula C8H10N2O B11755217 (2R)-2-Hydroxy-2-phenylethanimidamide

(2R)-2-Hydroxy-2-phenylethanimidamide

Cat. No.: B11755217
M. Wt: 150.18 g/mol
InChI Key: AFXGCWGNLJLYEZ-SSDOTTSWSA-N
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Description

(2R)-2-Hydroxy-2-phenylethanimidamide is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-2-phenylethanimidamide typically involves the reaction of benzaldehyde with hydroxylamine to form benzaldoxime, which is then reduced to the corresponding amine. The amine is subsequently reacted with an appropriate reagent to introduce the hydroxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The imidamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the imidamide group yields the corresponding amine.

Scientific Research Applications

(2R)-2-Hydroxy-2-phenylethanimidamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereochemistry.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2R)-2-Hydroxy-2-phenylethanimidamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the imidamide group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Hydroxy-2-phenylethanimidamide
  • 2-Hydroxy-2-phenylethylamine
  • 2-Phenylethanimidamide

Uniqueness

(2R)-2-Hydroxy-2-phenylethanimidamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (2S)-2-Hydroxy-2-phenylethanimidamide. The presence of both hydroxy and imidamide functional groups also allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(2R)-2-hydroxy-2-phenylethanimidamide

InChI

InChI=1S/C8H10N2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H3,9,10)/t7-/m1/s1

InChI Key

AFXGCWGNLJLYEZ-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=N)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=N)N)O

Origin of Product

United States

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